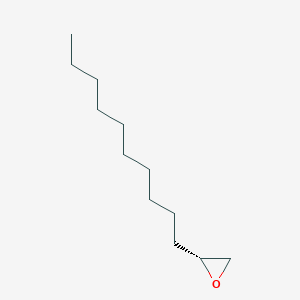

(R)-(+)-1,2-Epoxydodecane

Description

The exact mass of the compound (R)-(+)-1,2-Epoxydodecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-(+)-1,2-Epoxydodecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-1,2-Epoxydodecane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-decyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGABYXKKCLIRW-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453799 | |

| Record name | (R)-(+)-1,2-Epoxydodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109856-85-1 | |

| Record name | (R)-(+)-1,2-Epoxydodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-1,2-Epoxydodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(+)-1,2-Epoxydodecane for Advanced Research and Development

This guide provides a comprehensive technical overview of (R)-(+)-1,2-Epoxydodecane, a chiral epoxide of significant interest in pharmaceutical and fine chemical synthesis. We will delve into its core chemical and physical properties, spectroscopic signatures, and reactive potential, offering insights grounded in established scientific principles and experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile chemical building block.

Core Chemical Identity and Physical Properties

(R)-(+)-1,2-Epoxydodecane is the R-enantiomer of 1,2-Epoxydodecane. Its structure consists of a twelve-carbon aliphatic chain with a terminal epoxide ring. The chirality at the C2 position is a critical feature, dictating its stereospecific interactions in chemical reactions, a property extensively utilized in asymmetric synthesis.

Nomenclature and Identifiers

-

Systematic IUPAC Name: (R)-2-Decyloxirane

-

Common Synonyms: (R)-(+)-1,2-Dodecene oxide, (R)-1,2-Dodecylene Oxide

-

CAS Registry Number: 109856-85-1 (for the (R)-enantiomer)

Physicochemical Properties

The physical properties of epoxides are largely governed by the strained three-membered ring and the length of the aliphatic chain. (R)-(+)-1,2-Epoxydodecane is a clear, colorless liquid under standard conditions.[1][3][6] Key quantitative properties are summarized in the table below.

| Property | Value | Source |

| Appearance | Clear colorless liquid | [1][3][6] |

| Boiling Point | 124-125 °C at 15 mmHg | [6][7] |

| Density | 0.844 g/mL at 25 °C | [1][6][7] |

| Refractive Index | ~1.43 | [2] |

| Solubility | Insoluble in water | [1][7] |

| Flash Point | 112 °F (44 °C) | [1] |

| Optical Rotation | Positive (+) | Implied by name |

Table 1: Physicochemical properties of 1,2-Epoxydodecane. Note that some data points are for the racemic mixture but are considered representative.

The low water solubility is a direct consequence of the long, nonpolar decyl chain. The boiling point, measured under reduced pressure, is indicative of a compound with moderate volatility, a consideration for its handling and purification via distillation.

Spectroscopic and Analytical Characterization

Robust analytical characterization is paramount for confirming the identity, purity, and stereochemical integrity of (R)-(+)-1,2-Epoxydodecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary tool for structural elucidation. The protons on the epoxide ring are diastereotopic and exhibit characteristic chemical shifts due to the ring strain and the electronegativity of the oxygen atom.

-

¹H NMR: The protons of the oxirane ring typically appear in the 2.5-3.5 ppm range.[7]

-

¹³C NMR: The carbons of the epoxide ring also have distinct chemical shifts, which can be used for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the epoxy functional group. The strained C-O-C bonds of the oxirane ring give rise to characteristic absorption bands.

-

Key IR Absorptions: The most diagnostic absorption for the epoxy group is the C-O stretching vibration, typically observed around 915 cm⁻¹.[7] Other characteristic peaks include the symmetric ring breathing vibration (1280–1230 cm⁻¹) and the asymmetric C-O-C stretch (950–810 cm⁻¹).[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can be used to confirm the molecular formula.

-

Electron Ionization (EI-MS): Common fragments for 1,2-epoxydodecane include m/z peaks at 71, 55, and 41.[1]

Chemical Reactivity and Synthetic Utility

The synthetic value of (R)-(+)-1,2-Epoxydodecane lies in the high reactivity of the epoxide ring, which is driven by the release of ring strain (approximately 27 kcal/mol).[9] This allows for a variety of regioselective and stereospecific ring-opening reactions.

Nucleophilic Ring-Opening Reactions

The epoxide can be readily opened by a wide range of nucleophiles. In basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon (C1). Under acidic conditions, the reaction proceeds via an Sₙ1-like mechanism with the nucleophile attacking the more substituted carbon (C2) where a partial positive charge is better stabilized.

Caption: Nucleophilic ring-opening of (R)-(+)-1,2-Epoxydodecane.

Common Transformations and Applications

-

Hydrolysis to Diols: Reaction with water, often acid- or enzyme-catalyzed, yields (R)-1,2-dodecanediol. This diol is a valuable intermediate for various biologically active compounds.[9]

-

Formation of Amino Alcohols: Ring-opening with amines or ammonia produces β-amino alcohols, which are crucial synthons for pharmaceuticals like β-blockers.[9]

-

Polymerization: In the presence of catalysts or heat, epoxides can undergo polymerization to form polyethers. These reactions can be vigorous.[3][6][7]

-

Lipid Synthesis: This epoxide serves as a key intermediate in the synthesis of complex lipids, which are essential components of lipid nanoparticles used in drug delivery systems.[10]

Synthesis and Purification

The most common method for the synthesis of epoxides is the epoxidation of the corresponding alkene. For (R)-(+)-1,2-Epoxydodecane, this involves the asymmetric epoxidation of 1-dodecene.

Asymmetric Epoxidation of 1-Dodecene

The Sharpless asymmetric epoxidation is a well-established method for producing chiral epoxides from allylic alcohols. For terminal alkenes like 1-dodecene, other methods such as Jacobsen-Katsuki epoxidation or enzymatic epoxidation are more suitable.

Caption: General synthetic workflow for (R)-(+)-1,2-Epoxydodecane.

Recommended Purification Protocol

Objective: To obtain high-purity (R)-(+)-1,2-Epoxydodecane, free from starting materials and byproducts.

Methodology:

-

Initial Work-up: After the reaction is complete, quench the reaction mixture appropriately (e.g., with a reducing agent if a peroxide was used).

-

Extraction: Extract the crude product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with brine to remove water-soluble impurities.

-

Drying: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification:

-

Vacuum Distillation: This is often the preferred method for purifying epoxides of this molecular weight. The reduced pressure prevents thermal decomposition.

-

Flash Column Chromatography: If distillation is not sufficient, purification by flash chromatography on silica gel can be employed. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically used.

-

-

Purity Analysis: The purity of the final product should be assessed by GC, NMR, and determination of the enantiomeric excess (e.g., by chiral GC or HPLC).

Safety, Handling, and Storage

(R)-(+)-1,2-Epoxydodecane requires careful handling due to its reactivity and potential hazards.

Hazard Identification

-

GHS Classification: Causes skin irritation (H315) and serious eye irritation (H319). It is also very toxic to aquatic life with long-lasting effects (H410).[2]

-

Reactivity Hazards: Epoxides are highly reactive and can polymerize violently, especially in the presence of catalysts or heat.[3][6][7] They are incompatible with strong acids, strong bases, and oxidizing agents.[3][6][7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[2]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Spill Response: In case of a spill, remove all ignition sources. Absorb the spill with an inert material and place it in a sealed container for disposal.[11]

Storage Conditions

-

Temperature: Store in a cool, dark place. Refrigeration is often recommended.[2][3]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition due to moisture and air.[2]

-

Container: Keep in a tightly sealed container.

Conclusion

(R)-(+)-1,2-Epoxydodecane is a valuable chiral building block with a well-defined set of chemical and physical properties. Its utility in asymmetric synthesis, particularly for the development of pharmaceuticals and other high-value chemicals, is significant. A thorough understanding of its reactivity, coupled with stringent adherence to safety and handling protocols, is essential for its successful application in research and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17858, 1,2-Epoxydodecane. [Link]

-

The Good Scents Company. 1,2-epoxydodecane, 2855-19-8. [Link]

-

LookChem. Cas 2855-19-8,1,2-Epoxydodecane. [Link]

-

CAS Common Chemistry. 1,2-Epoxydodecane. [Link]

-

National Institute of Standards and Technology. Oxirane, decyl-. [Link]

-

Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16993, 1,2-Epoxydecane. [Link]

Sources

- 1. 1,2-Epoxydodecane | C12H24O | CID 17858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Epoxydodecane | 2855-19-8 | TCI AMERICA [tcichemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. echemi.com [echemi.com]

- 6. 1,2-Epoxydodecane | 2855-19-8 [chemicalbook.com]

- 7. Buy 1,2-Epoxydodecane | 2855-19-8 [smolecule.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1,2-Epoxydodecane, 2855-19-8 | BroadPharm [broadpharm.com]

- 11. 1,2-EPOXYDODECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Synthesis of (R)-(+)-1,2-Epoxydodecane

Introduction: The Significance of Chiral Epoxides in Modern Chemistry

(R)-(+)-1,2-Epoxydodecane is a chiral epoxide, a class of strained three-membered cyclic ethers that serve as highly versatile and valuable building blocks in modern organic synthesis. The inherent ring strain of the oxirane ring makes it susceptible to nucleophilic attack, allowing for the stereospecific introduction of a wide array of functional groups. This reactivity, coupled with the long lipophilic dodecane chain, makes (R)-(+)-1,2-Epoxydodecane a crucial intermediate in the synthesis of complex molecules with applications in pharmaceuticals, agrochemicals, and material science. Its enantiomerically pure form is of particular importance in the development of chiral drugs, where the stereochemistry of a molecule can dictate its biological activity. This guide provides a comprehensive overview of the most effective methods for the synthesis of (R)-(+)-1,2-Epoxydodecane, with a focus on achieving high enantiomeric purity. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical aspects of product characterization.

Strategic Approaches to the Enantioselective Synthesis of (R)-(+)-1,2-Epoxydodecane

The primary challenge in the synthesis of (R)-(+)-1,2-Epoxydodecane lies in controlling the stereochemistry of the epoxide. The direct epoxidation of the prochiral alkene, 1-dodecene, requires a chiral catalyst or reagent to induce facial selectivity. Alternatively, one can start with a racemic mixture of 1,2-epoxydodecane and selectively resolve the enantiomers. This guide will explore three principal strategies that have proven effective for this purpose:

-

Jacobsen-Katsuki Asymmetric Epoxidation: A powerful method for the direct enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex.

-

Hydrolytic Kinetic Resolution (HKR): An elegant method that utilizes a chiral cobalt-salen complex to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer in high enantiomeric excess.

-

Biocatalytic Kinetic Resolution: A green and highly selective approach that employs enzymes, specifically epoxide hydrolases, to effect the kinetic resolution of racemic epoxides.

The choice of method often depends on factors such as the desired scale of the synthesis, cost of reagents and catalysts, and the required level of enantiomeric purity.

Method 1: Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a cornerstone of asymmetric synthesis, enabling the direct and highly enantioselective epoxidation of a wide range of alkenes, including terminal olefins like 1-dodecene.[1][2] The reaction is catalyzed by a chiral manganese(III)-salen complex, which transfers an oxygen atom from a stoichiometric oxidant, typically sodium hypochlorite (bleach), to the alkene. The stereoselectivity is dictated by the chiral environment created by the salen ligand around the manganese center.

Mechanism of the Jacobsen-Katsuki Epoxidation

The catalytic cycle of the Jacobsen-Katsuki epoxidation is believed to involve a high-valent manganese-oxo species as the active oxidant. The proposed mechanism can be summarized as follows:

-

Oxidation of the Catalyst: The Mn(III)-salen catalyst is oxidized by the stoichiometric oxidant (e.g., NaOCl) to a reactive Mn(V)-oxo species.

-

Alkene Approach: The alkene approaches the manganese-oxo intermediate. The chiral salen ligand directs the alkene to approach from a specific face to minimize steric interactions.

-

Oxygen Transfer: The oxygen atom is transferred from the manganese to the alkene in a concerted or stepwise manner, forming the epoxide.

-

Catalyst Regeneration: The Mn(III)-salen catalyst is regenerated and can re-enter the catalytic cycle.

The dissymmetry of the chiral salen ligand effectively shields one face of the alkene from the reactive manganese-oxo species, leading to the preferential formation of one enantiomer of the epoxide.[1]

Diagram: Proposed Catalytic Cycle of the Jacobsen-Katsuki Epoxidation

A simplified representation of the catalytic cycle for the Jacobsen-Katsuki epoxidation.

Experimental Protocol: Jacobsen-Katsuki Epoxidation of 1-Dodecene

This protocol is adapted from general procedures for the Jacobsen-Katsuki epoxidation and is tailored for the synthesis of (R)-(+)-1,2-Epoxydodecane.[3]

Materials:

-

1-Dodecene

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

-

Sodium hypochlorite (commercial bleach, buffered to pH ~11.3)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Jacobsen's catalyst (typically 2-5 mol%) in dichloromethane.

-

Add 1-dodecene (1.0 equivalent) to the catalyst solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the buffered sodium hypochlorite solution (1.5-2.0 equivalents) to the vigorously stirred reaction mixture over 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (R)-(+)-1,2-Epoxydodecane.

Expected Outcome:

This method is known to produce high enantiomeric excesses, often exceeding 90% ee for cis-disubstituted and trisubstituted olefins.[2] For terminal alkenes like 1-dodecene, the enantioselectivity can be slightly lower but still significant. The yield of the reaction is typically moderate to good.

Method 2: Hydrolytic Kinetic Resolution (HKR)

Hydrolytic kinetic resolution is a highly efficient method for obtaining enantiomerically enriched epoxides from a racemic mixture.[4] The strategy relies on the enantioselective hydrolysis of one of the epoxide enantiomers, catalyzed by a chiral (salen)cobalt(III) complex, leaving the unreacted epoxide with high enantiomeric purity.[4] This method is particularly attractive due to its operational simplicity, the use of water as a green reagent, and the commercial availability of the catalyst.[4]

Mechanism of Hydrolytic Kinetic Resolution

The mechanism of the HKR involves the activation of both the epoxide and the nucleophile (water) by the chiral (salen)Co(III) catalyst. The key steps are:

-

Catalyst Activation: The Co(II)-salen precatalyst is oxidized in situ to the active Co(III) species.

-

Bifunctional Activation: The Co(III) center acts as a Lewis acid, coordinating to the oxygen atom of the epoxide and activating it towards nucleophilic attack. Simultaneously, a counterion (e.g., acetate) associated with the cobalt complex can act as a general base, activating the water molecule.

-

Enantioselective Ring Opening: The chiral salen ligand creates a specific steric environment that favors the approach of water to one of the epoxide enantiomers over the other. This leads to the selective hydrolysis of one enantiomer to the corresponding 1,2-diol.

-

Product Release and Catalyst Turnover: The diol product is released, and the catalyst is free to engage in another catalytic cycle.

This selective hydrolysis of one enantiomer allows for the isolation of the unreacted epoxide in high enantiomeric excess.

Diagram: Conceptual Workflow of Hydrolytic Kinetic Resolution

The process of separating enantiomers through hydrolytic kinetic resolution.

Experimental Protocol: Hydrolytic Kinetic Resolution of Racemic 1,2-Epoxydodecane

This protocol is based on the well-established Jacobsen's HKR procedure.[4][5]

Materials:

-

Racemic 1,2-Epoxydodecane

-

(R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)

-

Acetic acid (glacial)

-

Water

-

Tetrahydrofuran (THF, optional)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare the racemic 1,2-epoxydodecane by a standard epoxidation method from 1-dodecene (e.g., using m-CPBA).

-

In a flask, dissolve the (R,R)-Co(II)-salen catalyst (0.2-2.0 mol%) in a minimal amount of a suitable solvent like toluene or dichloromethane.

-

Add glacial acetic acid (1 equivalent relative to the catalyst) and stir the mixture in the presence of air for 30-60 minutes to generate the active Co(III) catalyst.

-

Add the racemic 1,2-epoxydodecane (1.0 equivalent). For viscous epoxides, a small amount of THF can be added.

-

Add water (0.5-0.6 equivalents relative to the racemic epoxide).

-

Stir the reaction mixture at room temperature and monitor the conversion by GC or TLC. The reaction is typically complete when approximately 50% of the epoxide has been consumed.

-

Upon reaching the desired conversion, the reaction mixture can be directly purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The less polar (R)-(+)-1,2-Epoxydodecane will elute first, followed by the more polar (S)-1,2-dodecanediol.

Expected Outcome:

The HKR is known for its high selectivity, often providing the unreacted epoxide with >99% ee.[4] The yield of the desired (R)-enantiomer is theoretically limited to a maximum of 50%.

Method 3: Biocatalytic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds.[6][7][8] Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols.[6][7][8] Many EHs exhibit high enantioselectivity, making them ideal for the kinetic resolution of racemic epoxides.[6]

Mechanism of Biocatalytic Kinetic Resolution

The mechanism of EH-catalyzed hydrolysis involves a nucleophilic attack of a catalytic aspartate residue on one of the epoxide carbons, forming a covalent ester intermediate. This is followed by the hydrolysis of the intermediate by an activated water molecule, which is coordinated by other active site residues (a catalytic dyad of tyrosine and aspartate). The enantioselectivity arises from the specific three-dimensional structure of the enzyme's active site, which preferentially binds and orients one enantiomer of the epoxide for nucleophilic attack.

Diagram: Simplified Representation of Biocatalytic Kinetic Resolution

Enzymatic separation of epoxide enantiomers.

Experimental Protocol: Biocatalytic Kinetic Resolution of Racemic 1,2-Epoxydodecane

This is a generalized protocol and the specific conditions may vary depending on the source and form of the epoxide hydrolase used (whole cells or purified enzyme).

Materials:

-

Racemic 1,2-Epoxydodecane

-

Epoxide hydrolase (e.g., from Aspergillus niger or a recombinant source)

-

Buffer solution (e.g., phosphate buffer, pH 7-8)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare a suspension of the epoxide hydrolase (whole cells or immobilized enzyme) in the buffer solution.

-

Add the racemic 1,2-epoxydodecane to the enzyme suspension. An organic co-solvent may be used to improve substrate solubility.

-

Incubate the mixture with agitation at a controlled temperature (typically 25-37 °C).

-

Monitor the reaction progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining epoxide.

-

When the desired conversion (ideally close to 50%) and enantiomeric excess are reached, stop the reaction by filtering off the biocatalyst.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the (R)-(+)-1,2-Epoxydodecane from the diol by column chromatography.

Expected Outcome:

Biocatalytic resolutions can achieve very high enantiomeric excesses (>99% ee) and are performed under mild, environmentally friendly conditions. The yield of the desired enantiomer is limited to a theoretical maximum of 50%.

Characterization of (R)-(+)-1,2-Epoxydodecane

Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (R)-(+)-1,2-Epoxydodecane.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₄O |

| Molecular Weight | 184.32 g/mol [9] |

| Appearance | Clear, colorless liquid[9] |

| Boiling Point | 124-125 °C at 15 mmHg |

| Density | 0.844 g/mL at 25 °C |

| Specific Optical Rotation ([α]D) | +9.8° (c 1, CHCl₃) |

Note: The specific optical rotation is a critical parameter for confirming the enantiomeric purity and the absolute configuration of the product.

Spectroscopic Data

¹H NMR (CDCl₃): The proton NMR spectrum of 1,2-epoxydodecane shows characteristic signals for the epoxide protons.[4][10]

-

δ ~2.90 (m, 1H, -CH-O-)

-

δ ~2.75 (dd, 1H, -CH₂-O-)

-

δ ~2.45 (dd, 1H, -CH₂-O-)

-

δ 1.20-1.60 (m, 18H, -(CH₂)₉-)

-

δ 0.88 (t, 3H, -CH₃)

¹³C NMR (CDCl₃): The carbon NMR spectrum provides further confirmation of the structure.

-

δ ~52.5 (-CH-O-)

-

δ ~47.1 (-CH₂-O-)

-

δ ~31.9, 29.6, 29.5, 29.3, 26.0, 22.7 (-(CH₂)₉-)

-

δ ~14.1 (-CH₃)

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are essential for determining the enantiomeric excess (ee) of the product. By using a chiral stationary phase, the two enantiomers can be separated and their relative peak areas can be used to calculate the ee.

Conclusion

The synthesis of enantiomerically pure (R)-(+)-1,2-Epoxydodecane is a crucial undertaking for various applications in research and industry. This guide has detailed three robust and effective methodologies: the Jacobsen-Katsuki asymmetric epoxidation for direct synthesis, and hydrolytic and biocatalytic kinetic resolutions for the separation of racemic mixtures. The choice of the optimal synthetic route will be guided by the specific requirements of the researcher, including scale, cost, and desired enantiopurity. With careful execution of the provided protocols and thorough characterization, researchers and drug development professionals can confidently produce high-quality (R)-(+)-1,2-Epoxydodecane for their synthetic endeavors.

References

-

4.5.2. Enantioselective Epoxidations. (n.d.). Retrieved from [Link]

-

Jacobsen-Katsuki Epoxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Hanson, J. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory.

- Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064.

-

Jacobsen epoxidation. (n.d.). In Wikipedia. Retrieved from [Link]

- Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes. Journal of the American Chemical Society, 112(7), 2801–2803.

- Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307–1315.

-

1H-NMR spectrum of 1,2-dodecene carbonate obtained by reaction of 1,2-epoxydodecane with CO2. (n.d.). ResearchGate. Retrieved from [Link]

-

1,2-Epoxydodecane. (n.d.). PubChem. Retrieved from [Link]

-

Jacobsen, E. N. (n.d.). Hydrolytic Kinetic Resolution. Jacobsen Group. Retrieved from [Link]

- Hanson, J. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory.

- Bučko, M., Kaniaková, K., Hronská, H., Gemeiner, P., & Rosenberg, M. (2023). Epoxide Hydrolases: Multipotential Biocatalysts. International journal of molecular sciences, 24(8), 7334.

-

1,2-Epoxydodecane. (n.d.). CAS Common Chemistry. Retrieved from [Link]

-

1,2-Epoxydodecane - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Ready, J. M. (n.d.). Kinetic Resolutions. UT Southwestern Medical Center. Retrieved from [Link]

-

Moreno, M. A. (n.d.). Enantioselective Epoxide Ring Opening of Styrene Oxide with Jacobsen's Salen(Co) Catalyst. Retrieved from [Link]

- de Vries, E. J., & Janssen, D. B. (2003). Biocatalytic conversion of epoxides. Current opinion in biotechnology, 14(4), 432–439.

- Archelas, A., & Furstoss, R. (2001). Biocatalytic kinetic resolution of terminal epoxides.

Sources

- 1. datapdf.com [datapdf.com]

- 2. Sci-Hub. Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory / Journal of Chemical Education, 2001 [sci-hub.box]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 6. Page loading... [guidechem.com]

- 7. Epoxide Hydrolases: Multipotential Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epoxide Hydrolases: Multipotential Biocatalysts [mdpi.com]

- 9. 1,2-Epoxydodecane | C12H24O | CID 17858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

physical properties of (R)-(+)-1,2-Epoxydodecane (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of (R)-(+)-1,2-Epoxydodecane

Abstract

This technical guide provides a comprehensive overview of the core physical properties—specifically boiling point and density—of (R)-(+)-1,2-Epoxydodecane (CAS No. 96443-88-8), a chiral epoxide of significant interest in synthetic chemistry and drug development. Designed for researchers, scientists, and drug development professionals, this document synthesizes literature data with field-proven experimental protocols for accurate determination and validation of these properties. We delve into the theoretical underpinnings that govern these characteristics, present detailed, step-by-step methodologies for their measurement, and offer insights into data interpretation. The protocols are presented as self-validating systems to ensure scientific integrity and reproducibility.

Physicochemical Profile of (R)-(+)-1,2-Epoxydodecane

(R)-(+)-1,2-Epoxydodecane is a chiral organic compound featuring a twelve-carbon aliphatic chain with a terminal epoxide ring. This three-membered cyclic ether, known as an oxirane, is characterized by significant ring strain, making the compound highly reactive and a valuable intermediate for introducing specific functional groups in multi-step syntheses.[1][2] Its long, nonpolar carbon chain coupled with the polar, reactive epoxide group gives it distinct physical properties that are critical for its handling, purification, and application in various chemical reactions.

The physical state of 1,2-Epoxydodecane is a clear, colorless liquid.[1][3][4][5] Understanding its boiling point is essential for purification via distillation and for assessing its volatility, while its density is crucial for accurate measurements in reaction setups and for calculating molar concentrations.

Summary of Physical Properties

The following table summarizes the reported boiling point and density values for 1,2-Epoxydodecane from various authoritative sources. It is important to note that the physical properties of the (R)-(+) enantiomer are identical to its (S)-(-) enantiomer and the racemic mixture in a non-chiral environment.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 124-125 °C | at 15 mmHg (2000 Pa) | [1][4][6] |

| 255-257 °F | at 15 mmHg (2000 Pa) | [1][3] | |

| 97-98 °C | at 3.5 Torr (467 Pa) | [7] | |

| Density | 0.844 g/mL | at 25 °C | [1][6] |

| 0.844 g/cm³ | at 20 °C | [7] | |

| 0.839 g/mL | at 20 °C | [5] |

Theoretical Framework and Practical Considerations

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For 1,2-Epoxydodecane, two primary structural features influence this property:

-

Molecular Weight: With a molecular weight of 184.32 g/mol , the long dodecane chain results in significant van der Waals forces between molecules, requiring substantial energy to overcome for vaporization.[1]

-

Polarity and Ring Strain: The epoxide ring introduces polarity due to the electronegative oxygen atom. More significantly, the high degree of ring strain in the three-membered ring contributes to dipole-dipole interactions, elevating the boiling point slightly higher than that of corresponding alkanes or non-strained ethers of similar molecular weight.[8][9]

The boiling point is highly dependent on pressure. As shown in the table above, the boiling point is reported at reduced pressures (e.g., 15 mmHg). This is standard practice for high-molecular-weight organic compounds that may decompose at their atmospheric boiling point. The Clausius-Clapeyron relationship governs this pressure-dependent behavior.[10]

Density

Density, an intrinsic property defined as mass per unit volume, reflects the efficiency of molecular packing in the liquid state.[11] For 1,2-Epoxydodecane, the density of approximately 0.844 g/mL indicates it is less dense than water, which is typical for long-chain hydrocarbons.[3] This value is critical for:

-

Reaction Stoichiometry: Converting mass to volume for precise reagent addition.

-

Solvent Selection: Predicting miscibility and layering with other liquids.

-

Purity Assessment: Deviations from the literature density can indicate the presence of impurities.

Experimental Determination of Physical Properties

The following sections provide detailed, self-validating protocols for the experimental determination of the boiling point and density of (R)-(+)-1,2-Epoxydodecane.

Protocol: Boiling Point Determination via Ebulliometry (Thiele Tube Method)

This microscale method is ideal for determining the boiling point of small sample quantities (less than 1 mL) with high accuracy, minimizing waste of valuable material.[12] The use of a Thiele tube ensures uniform heating of the heat-transfer fluid (mineral oil), which is critical for a precise measurement.[12]

Methodology

-

Sample Preparation: Add approximately 0.5 mL of (R)-(+)-1,2-Epoxydodecane to a small-diameter test tube (e.g., a Durham tube).

-

Capillary Tube Insertion: Seal one end of a capillary tube using a Bunsen burner. Place the capillary tube into the sample test tube with the open end down.

-

Apparatus Assembly: Attach the sample test tube to a thermometer using a small rubber band or wire. The bottom of the test tube should be level with the thermometer's bulb.

-

Thiele Tube Setup: Insert the thermometer-sample assembly into a Thiele tube containing mineral oil. The sample should be positioned near the middle of the main body of the tube.

-

Heating: Gently heat the side arm of the Thiele tube with a microburner, using a slow, back-and-forth motion.[12] This will induce a convection current in the oil, ensuring even heat distribution.

-

Observation & Measurement: As the temperature rises, dissolved air will first escape from the capillary tube. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube's opening.

-

Equilibrium Point: Remove the heat source when a vigorous stream of bubbles is observed. The bubble stream will slow and stop as the liquid cools. The boiling point is the temperature at which the last bubble exits and the liquid just begins to re-enter the capillary tube. This signifies the point where the external pressure equals the vapor pressure of the sample.

-

Validation: Allow the apparatus to cool slightly and then gently reheat to repeat the measurement. A consistent temperature reading across two or more trials validates the result. Record the ambient barometric pressure.

Workflow Visualization: Boiling Point Determination

Protocol: Density Determination using a Volumetric Flask

This gravimetric method provides a highly accurate density measurement by precisely determining the mass of a known volume of the liquid.[13] Using an analytical balance and calibrated volumetric glassware is paramount for trustworthy results.

Methodology

-

Apparatus Preparation: Clean and thoroughly dry a 10 mL Class A volumetric flask and its stopper.

-

Mass of Empty Flask: Place the dry volumetric flask and its stopper on an analytical balance and record its mass to the nearest 0.0001 g.

-

Sample Addition: Carefully fill the volumetric flask with (R)-(+)-1,2-Epoxydodecane until the bottom of the meniscus is precisely on the calibration mark. Use a Pasteur pipette for the final additions to avoid overshooting the mark.[11]

-

Temperature Equilibration & Measurement: Stopper the flask and allow it to equilibrate to a constant, known temperature (e.g., 20.0 °C or 25.0 °C) in a water bath. Record the temperature.

-

Mass of Filled Flask: Remove the flask from the water bath, carefully dry the exterior, and record the combined mass of the flask, stopper, and sample.

-

Calculation: Calculate the density using the formula: Density (g/mL) = (Mass of Filled Flask - Mass of Empty Flask) / Volume of Flask (10.00 mL)

-

Validation: To ensure the integrity of the measurement, repeat the procedure at least three times. The calculated density values should be within a narrow range (e.g., ±0.001 g/mL). The average of these consistent measurements is reported as the final density.

Workflow Visualization: Density Determination

Conclusion

The physical properties of (R)-(+)-1,2-Epoxydodecane, specifically its boiling point and density, are fundamental parameters for its effective use in research and development. Its boiling point of 124-125 °C at 15 mmHg reflects its high molecular weight and the influence of its polar epoxide functional group.[1][4][6] Its density of approximately 0.844 g/mL at ambient temperature is characteristic of a long-chain hydrocarbon derivative.[1][6][7] The experimental protocols detailed in this guide provide robust and reliable methods for verifying these properties in a laboratory setting, ensuring data integrity and supporting the rigorous demands of scientific research and drug development.

References

-

National Center for Biotechnology Information. (n.d.). 1,2-Epoxydodecane. PubChem Compound Database. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1,2-Epoxydodecane. Retrieved from [Link]

-

Fuchs, R., & Peacock, L. A. (1979). Thermochemical Studies of Epoxides and Related Compounds. Journal of Physical Chemistry, 83(15), 1975-1978. Retrieved from [Link]

-

JoVE. (2015). Determining the Density of a Solid and Liquid. Retrieved from [Link]

-

ChemBK. (2024). 1,2-epoxydodecane. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2855-19-8,1,2-Epoxydodecane. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ethers and Epoxides. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Experiment 2: The Density of Liquids and Solids. Retrieved from [Link]

-

Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. Retrieved from [Link]

-

Ashenhurst, J. (2015). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Wade, L. G. (2008). epoxide. Encyclopedia Britannica. Retrieved from [Link]

Sources

- 1. Buy 1,2-Epoxydodecane | 2855-19-8 [smolecule.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 1,2-Epoxydodecane | C12H24O | CID 17858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Cas 2855-19-8,1,2-Epoxydodecane | lookchem [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Physical Properties of Ethers and Epoxides | OpenOChem Learn [learn.openochem.org]

- 9. Epoxide | Synthesis, Reactions, Ring-Opening | Britannica [britannica.com]

- 10. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Determining the Density of a Solid and Liquid [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

commercial availability of (R)-(+)-1,2-Epoxydodecane

An In-Depth Technical Guide to the Commercial Availability and Application of (R)-(+)-1,2-Epoxydodecane

Introduction

(R)-(+)-1,2-Epoxydodecane (CAS RN: 109856-85-1) is a chiral epoxide that serves as a high-value building block in modern organic synthesis. Characterized by a strained three-membered oxirane ring attached to a twelve-carbon aliphatic chain, its specific 'R' stereochemistry makes it a critical intermediate for the enantioselective synthesis of complex molecules. The high reactivity of the epoxide ring, driven by inherent ring strain, allows for precise and regioselective nucleophilic ring-opening reactions.[1] This property is extensively leveraged in the pharmaceutical industry for the construction of chiral diols, amino alcohols, and specialized lipids for advanced drug delivery systems.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape, synthesis strategies, key applications, and analytical characterization of (R)-(+)-1,2-Epoxydodecane.

Physicochemical Properties

(R)-(+)-1,2-Epoxydodecane is a clear, colorless liquid.[3] Its physical and chemical properties are largely identical to its racemic counterpart, 1,2-Epoxydodecane (CAS RN: 2855-19-8). Key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄O | [3][4] |

| Molecular Weight | 184.32 g/mol | [3][4] |

| Density | 0.844 g/mL at 25 °C | [4] |

| Boiling Point | 124-125 °C at 15 mmHg | [4] |

| Refractive Index (n20/D) | 1.436 | |

| Solubility | Insoluble in water | [4][5] |

| Storage Temperature | 2-8°C |

Commercial Availability and Procurement

While the racemic mixture of 1,2-Epoxydodecane is widely available, sourcing the specific enantiomerically pure (R)-(+)-1,2-Epoxydodecane requires careful supplier selection. The distinction is critical, as the biological activity and final structure of a target molecule in drug development often depend on precise stereochemistry. The correct CAS number, 109856-85-1 , must be used to ensure procurement of the correct enantiomer.

Table of Representative Suppliers:

| Supplier | Product Name | CAS Number | Notes |

| BOC Sciences | (R)-(+)-1,2-Epoxydodecane | 109856-85-1 | Specializes in small molecules for pharmaceutical R&D.[] |

| Guidechem | (R)-(+)-1,2-EPOXYDODECANE | 109856-85-1 | Lists various suppliers and related product information.[7] |

Note: Availability and purity from suppliers of the racemic mixture (CAS 2855-19-8) such as Sigma-Aldrich, TCI America, and BroadPharm are typically high (≥90-95%), but this material is not suitable for stereospecific synthesis without a subsequent resolution step.[2]

Synthesis and Manufacturing Landscape

The industrial production of enantiomerically pure epoxides like (R)-(+)-1,2-Epoxydodecane eschews simple epoxidation of the parent alkene, which would yield a racemic mixture. Instead, strategies that impart stereochemical control are required.

Hydrolytic Kinetic Resolution (HKR)

A prevalent and robust method for accessing the (R)-epoxide is the Hydrolytic Kinetic Resolution (HKR) of the readily available racemic 1,2-epoxydodecane. This methodology, pioneered by Jacobsen, utilizes a chiral (salen)Co(III) complex as a catalyst.[8] The catalyst selectively promotes the hydrolysis of the (S)-enantiomer to the corresponding 1,2-dodecanediol, leaving the desired (R)-enantiomer unreacted and thereby enantiomerically enriched.[8] This process is highly efficient and scalable, making it a preferred industrial route.

Caption: Workflow for Hydrolytic Kinetic Resolution (HKR).

Chiral Pool Synthesis

An alternative strategy involves starting from an inexpensive, commercially available chiral molecule, a "chiral pool" starting material. For epoxides, (R)-epichlorohydrin is a common choice.[8] The synthesis involves a nucleophilic ring-opening of (R)-epichlorohydrin with an appropriate organometallic reagent, followed by a base-mediated intramolecular cyclization (ring closure) to form the desired terminal epoxide. This route builds the target molecule with the correct stereochemistry from the ground up.[8]

Applications in Research and Drug Development

The synthetic utility of (R)-(+)-1,2-Epoxydodecane is centered on the regioselective ring-opening of its epoxide moiety by various nucleophiles.

Caption: General mechanism of nucleophilic ring-opening.

Lipid Synthesis for Drug Delivery

A prominent application of (R)-(+)-1,2-Epoxydodecane is as an intermediate in the synthesis of cationic and ionizable lipids for Lipid Nanoparticles (LNPs).[2] LNPs are the leading delivery vehicle for RNA-based therapeutics, such as siRNA and mRNA vaccines. The epoxide is reacted with amines to introduce branched lipid tails, which are crucial for the encapsulation and subsequent endosomal escape of the nucleic acid payload. The specific stereochemistry can influence the packing, stability, and transfection efficiency of the final LNP formulation.

Synthesis of Chiral Intermediates

The reaction of (R)-(+)-1,2-Epoxydodecane with nucleophiles provides access to a wide array of valuable chiral synthons:

-

Vicinal Diols: Acid-catalyzed hydrolysis yields (R)-1,2-dodecanediol, an important intermediate for biologically active compounds and a component in cosmetics.[1]

-

β-Amino Alcohols: Ring-opening with amines or ammonia produces chiral β-amino alcohols.[1] This structural motif is a core component of many pharmaceuticals, including β-blockers.[1]

Other Industrial Applications

Beyond pharmaceuticals, 1,2-epoxydodecane and its derivatives are used in various industrial contexts:

-

Polymer Production: It can serve as a monomer for producing polymers and resins.[9]

-

Surfactants: It is used to prepare temperature- and salt-resistant surfactants for enhanced oil recovery.[10]

-

Coatings and Adhesives: The reactive nature of the epoxide group makes it a useful component in the formulation of protective coatings and adhesives.[1][9]

Quality Control and Analytical Characterization

Ensuring the identity, purity, and enantiomeric excess of (R)-(+)-1,2-Epoxydodecane is critical for its application in regulated environments like drug development. A combination of chromatographic and spectroscopic techniques is employed.

Caption: Workflow for analytical characterization.

Key Analytical Methods

-

Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is the standard method for determining chemical purity.[9][11] Commercial suppliers typically report purities of >95.0%.

-

Chiral Gas Chromatography: To determine the enantiomeric excess (ee%), a specialized chiral stationary phase is required to separate the (R) and (S) enantiomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.[12] The proton spectrum shows characteristic signals for the epoxide ring protons between 2.4-2.9 ppm.[12]

-

Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique confirms the molecular weight (184.32 g/mol ) and provides fragmentation patterns that aid in structural identification.[9][11]

Experimental Protocol: Purity Determination by Gas Chromatography

This protocol provides a generalized methodology for assessing the purity of a 1,2-epoxydodecane sample.

-

Objective: To determine the chemical purity of a 1,2-epoxydodecane sample using GC-FID.[11]

-

Instrumentation:

-

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of 1,2-epoxydodecane in a volatile organic solvent such as dichloromethane or ethyl acetate.[11]

-

Injection: Inject 1 µL of the prepared sample into the GC.[11]

-

Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes.[11]

-

-

-

Data Analysis: The purity is calculated based on the relative peak area of the 1,2-epoxydodecane signal compared to the total area of all peaks in the chromatogram.

Handling, Storage, and Safety

(R)-(+)-1,2-Epoxydodecane is an irritant to the skin, eyes, and respiratory system.[3] It is also a combustible liquid.[3]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically at 2-8°C. It is sensitive to moisture and may decompose upon exposure.[5]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][9] Polymerization can occur violently in the presence of catalysts or heat.[5][9]

Conclusion

(R)-(+)-1,2-Epoxydodecane is a specialized yet accessible chiral reagent with significant utility in pharmaceutical and materials science. While its commercial availability is more limited than its racemic counterpart, dedicated suppliers provide high-purity material essential for stereospecific applications. A thorough understanding of its synthesis via methods like Hydrolytic Kinetic Resolution, its core reactivity, and its rigorous analytical characterization empowers researchers to effectively leverage this versatile building block in the development of next-generation therapeutics and advanced materials.

References

-

[4] 1,2-epoxydodecane - ChemBK. (2024). ChemBK. Retrieved from [Link]

-

[3] 1,2-Epoxydodecane | C12H24O | CID 17858 - PubChem. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,2-Epoxydodecane, 2855-19-8 | BroadPharm [broadpharm.com]

- 3. 1,2-Epoxydodecane | C12H24O | CID 17858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 1,2-EPOXYDODECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Page loading... [guidechem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Buy 1,2-Epoxydodecane | 2855-19-8 [smolecule.com]

- 10. Page loading... [wap.guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Ubiquitous Oxirane: A Technical Guide to the Natural Occurrence and Significance of Chiral Epoxides

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Chiral epoxides, three-membered cyclic ethers with defined stereochemistry, are a pivotal class of molecules in the natural world and a cornerstone of modern synthetic chemistry. Their inherent ring strain and stereochemical complexity make them potent electrophiles and versatile chiral building blocks. This in-depth technical guide explores the fascinating world of naturally occurring chiral epoxides, delving into their diverse origins, intricate biosynthetic pathways, significant biological activities, and profound implications for drug discovery and development. We will examine key examples from the insect, fungal, and marine realms, providing insights into the enzymatic machinery responsible for their creation and the ecological roles they fulfill. Furthermore, this guide will furnish detailed experimental protocols and quantitative data to provide a practical resource for researchers in the field.

Introduction: The Significance of Chirality in Epoxides

Epoxides, or oxiranes, are characterized by a strained three-membered ring containing two carbon atoms and one oxygen atom.[1] This inherent ring strain makes them highly susceptible to nucleophilic attack, a reactivity that is central to their biological function and synthetic utility.[2] When the carbon atoms of the epoxide ring are substituted asymmetrically, the molecule becomes chiral, existing as a pair of non-superimposable mirror images known as enantiomers.

The stereochemistry of a chiral epoxide is of paramount importance in biological systems. Enzymes, being chiral macromolecules themselves, often exhibit a high degree of stereoselectivity, meaning they will interact with or metabolize one enantiomer of a chiral molecule preferentially over the other. This stereochemical discrimination has profound consequences for the biological activity of chiral epoxides, with different enantiomers often displaying distinct, and sometimes opposing, physiological effects. For researchers and professionals in drug development, a thorough understanding of the natural occurrence and biosynthesis of chiral epoxides is not merely an academic exercise; it is a critical foundation for the discovery of novel therapeutic agents and the development of efficient, stereoselective synthetic methodologies.[3]

Biosynthesis: Nature's Toolkit for Asymmetric Epoxidation

The biosynthesis of chiral epoxides in nature is a testament to the remarkable precision of enzymatic catalysis. While various enzymatic pathways can lead to the formation of epoxides, a predominant and well-characterized mechanism involves the action of cytochrome P450 monooxygenases (CYPs) .[1][4]

The Cytochrome P450 Epoxidation Engine

Cytochrome P450 enzymes are a vast superfamily of heme-containing proteins that catalyze a wide array of oxidative reactions, including the epoxidation of carbon-carbon double bonds.[3][5] The catalytic cycle of a P450 enzyme is a complex, multi-step process that ultimately results in the transfer of one oxygen atom from molecular oxygen (O₂) to a substrate.

The chirality of the resulting epoxide is dictated by the specific three-dimensional structure of the enzyme's active site, which precisely orients the substrate relative to the activated oxygen species. This "lock-and-key" mechanism ensures a high degree of stereoselectivity, often producing epoxides with very high enantiomeric excess (ee).[6][7]

Diagram: Generalized Cytochrome P450 Catalytic Cycle for Epoxidation

Caption: Generalized catalytic cycle of cytochrome P450 monooxygenase leading to substrate epoxidation.

A Survey of Naturally Occurring Chiral Epoxides

Chiral epoxides are biosynthesized by a wide range of organisms and play diverse and critical roles in their life cycles. The following sections provide an overview of prominent examples from the insect, fungal, and marine worlds.

Insect Pheromones: The Scent of Specificity

In the intricate world of insect communication, chiral epoxides often serve as highly specific sex pheromones. The precise enantiomeric composition of these volatile signals is crucial for species recognition and successful mating. Even small variations in the enantiomeric ratio can drastically reduce or eliminate the biological activity of a pheromone.

One of the most well-studied examples is the sex pheromone of the gypsy moth, Lymantria dispar. The active component, disparlure, is a chiral epoxide. While both enantiomers are naturally present, only the (+)-enantiomer is biologically active as an attractant for male moths.

Table 1: Examples of Chiral Epoxide Insect Pheromones

| Insect Species | Pheromone Name | Chemical Structure | Enantiomeric Excess (ee) & Active Enantiomer | Biological Role |

| Gypsy Moth (Lymantria dispar) | Disparlure | (7R,8S)-7,8-epoxy-2-methyloctadecane | >90% (+)-enantiomer | Male attractant |

| Elm Spanworm (Ennomos subsignaria) | (Z,Z)-3,9-cis-6,7-epoxy-nonadecadiene | (6R,7S)-enantiomer | >99% (synthesized)[8] | Sex Pheromone |

| Painted Apple Moth (Teia anartoides) | (Z)-6-henicosen-11-one epoxide | (10R,11S)-enantiomer | >99% (synthesized)[8] | Sex Pheromone |

| Fruit-piercing moth (Oraesia excavata) | (Z)-9,10-epoxy-6-henicosene | (9S,10R)-enantiomer | Major component in extract[9] | Sex Pheromone |

Fungal Metabolites: A Cornucopia of Bioactivity

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess potent biological activities. Chiral epoxides are a recurring motif in these fungal natural products and contribute significantly to their pharmacological properties. Fungal cytochrome P450 enzymes are instrumental in the biosynthesis of these complex molecules, often catalyzing multiple oxidative steps, including epoxidations.[1][4]

A notable example is the trichothecene mycotoxin family, produced by various fungal genera such as Fusarium. These toxins contain a characteristic 12,13-epoxytrichothec-9-ene core structure, and the epoxide functionality is essential for their toxicity.[5]

Marine Environments: A Treasure Trove of Novel Epoxides

The marine environment, with its immense biodiversity, is a rich source of novel natural products with unique chemical structures and potent biological activities. Marine organisms, particularly sponges and the actinomycetes associated with them, produce a remarkable diversity of chiral epoxides.[10][11] These compounds often exhibit significant cytotoxic, anti-inflammatory, and antimicrobial properties, making them promising leads for drug discovery.[12]

For instance, the marine-derived polyketide (+)-discodermolide, isolated from the deep-sea sponge Discodermia dissoluta, contains a terminal epoxide and exhibits potent anticancer activity by stabilizing microtubules.

Ecological Roles of Chiral Epoxides

Beyond their role as signaling molecules, naturally occurring chiral epoxides play a variety of crucial ecological roles.

-

Defense Mechanisms: The high reactivity of the epoxide ring can be harnessed as a chemical defense mechanism. For example, some plants produce toxic epoxides to deter herbivores.

-

Allelochemicals: Chiral epoxides can act as allelochemicals, mediating interactions between different species. This can include repelling competitors or attracting symbiotic partners.

-

Precursors for other Natural Products: In many biosynthetic pathways, chiral epoxides serve as key intermediates that are further elaborated into more complex natural products.

Methodologies for Isolation and Chiral Analysis

The study of naturally occurring chiral epoxides necessitates robust and sensitive analytical methods for their isolation, purification, and stereochemical characterization.

Isolation and Purification of Epoxide-Containing Natural Products

The isolation of chiral epoxides from their natural sources typically involves a multi-step process that begins with extraction and is followed by various chromatographic techniques.

Experimental Protocol: General Bioactivity-Guided Isolation of Secondary Metabolites from Marine Sponges [13]

-

Sample Preparation: Freeze-dry the marine sponge sample to remove water.

-

Extraction: Grind the dried sponge material and perform a solvent extraction, often starting with a polar solvent like methanol, followed by a less polar solvent such as dichloromethane.

-

Solvent Partitioning: Concentrate the crude extract and partition it between immiscible solvents (e.g., n-hexane and aqueous methanol) to separate compounds based on their polarity.

-

Chromatographic Separation: Subject the fractions to a series of chromatographic techniques for further purification. This may include:

-

Thin-Layer Chromatography (TLC): For initial separation and monitoring of fractions.

-

Vacuum Liquid Chromatography (VLC) and Column Chromatography (CC): For larger-scale separation based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Often the final step for obtaining pure compounds. Reversed-phase HPLC is commonly used.

-

-

Bioactivity Monitoring: Throughout the isolation process, test the fractions for the desired biological activity (e.g., cytotoxicity, antimicrobial activity) to guide the purification of the active compounds.

-

Structure Elucidation: Once a pure compound is isolated, its structure is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chiral Analysis of Epoxides

Determining the enantiomeric composition of a chiral epoxide is crucial for understanding its biological activity. The most common techniques for chiral analysis are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) .

These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to their separation. Polysaccharide-based CSPs are widely used for the chiral separation of epoxides.[14][15][16]

Diagram: Workflow for Chiral Analysis of Insect Pheromone Epoxides

Caption: A typical workflow for the extraction and chiral analysis of insect pheromone epoxides using GC-MS.

The Role of Microbial Epoxide Hydrolases in Kinetic Resolution

In addition to the enzymatic synthesis of chiral epoxides, nature also possesses enzymes that can selectively hydrolyze one enantiomer of a racemic epoxide, a process known as kinetic resolution . Epoxide hydrolases (EHs) are enzymes that catalyze the addition of water to an epoxide to form the corresponding diol.[17][18]

Many microorganisms produce epoxide hydrolases that exhibit high enantioselectivity.[19] This property can be exploited for the production of enantiopuer epoxides. When a racemic mixture of an epoxide is treated with an enantioselective EH, one enantiomer is preferentially hydrolyzed to the diol, leaving the other, unreacted enantiomer in high enantiomeric excess.

Significance in Drug Development and Future Perspectives

The study of naturally occurring chiral epoxides provides a rich source of inspiration for the development of new therapeutic agents. Many successful drugs contain an epoxide moiety or are synthesized from chiral epoxide intermediates. The inherent reactivity of the epoxide ring allows for its facile conversion into a variety of other functional groups, making chiral epoxides invaluable chiral building blocks in medicinal chemistry.

The continued exploration of biodiversity, particularly in unique environments such as the deep sea and extreme terrestrial habitats, promises the discovery of novel chiral epoxides with unprecedented chemical structures and biological activities. Furthermore, advances in metabolic engineering and synthetic biology offer the potential to harness and modify the biosynthetic machinery of organisms to produce tailored chiral epoxides for specific applications. The synergy between natural product discovery, enzymology, and synthetic chemistry will undoubtedly continue to drive innovation in the field of drug development, with naturally occurring chiral epoxides playing a central role.

References

-

Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates. (2008). Nature Protocols, 3(12), 1936-1946. [Link]

-

Identification and Characterization of Epoxide Hydrolase Activity of Polycyclic Aromatic Hydrocarbon-Degrading Bacteria for Biocatalytic Resolution of Racemic Styrene Oxide and Styrene Oxide Derivatives. (2013). Biotechnology Letters, 35(4), 599-606. [Link]

-

Substrate Recognition by the Multifunctional Cytochrome P450 MycG in Mycinamicin Hydroxylation and Epoxidation Reactions. (2012). Journal of Biological Chemistry, 287(45), 37995-38004. [Link]

-

Natural Products from Actinomycetes Associated with Marine Organisms. (2021). Marine Drugs, 19(10), 563. [Link]

-

Isolation and identification of secondary metabolites producing organisms from marine sponge. (2012). Discovery, 1(1), 14-17. [Link]

-

Asymmetric Synthesis of Three Alkenyl Epoxides: Crafting the Sex Pheromones of the Elm Spanworm and the Painted Apple Moth. (2024). Molecules, 29(9), 2136. [Link]

-

Cytotoxic compounds from marine actinomycetes: Sources, Structures and Bioactivity. (2022). Marine Drugs, 20(1), 4. [Link]

-

Microbial Epoxide Hydrolases. (2009). In Applied Biocatalysis (pp. 1-26). [Link]

-

Engineering of an epoxide hydrolase for efficient bioresolution of bulky pharmaco substrates. (2014). Proceedings of the National Academy of Sciences, 111(44), 15692-15697. [Link]

-

Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. (2024). STAR Protocols, 5(3), 102534. [Link]

-

Bioactive Metabolites from Terrestrial and Marine Actinomycetes. (2023). Journal of Fungi, 9(7), 703. [Link]

-

Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. (2005). Doctoral dissertation, Heinrich-Heine-Universität Düsseldorf. [Link]

-

Bioactive compounds from marine actinomycetes. (2008). Indian Journal of Microbiology, 48(4), 410-431. [Link]

-

Isolation and structure elucidation of bioactive secondary metabolites from marine sponges and sponge-derived fungi. (2010). Doctoral dissertation, Heinrich-Heine-Universität Düsseldorf. [Link]

-

Styrene oxide kinetic resolution with known epoxide hydrolases. (2018). Journal of Molecular Catalysis B: Enzymatic, 134, 215-221. [Link]

-

Bioactive secondary metabolites from marine Actinomyces sp. AW6 with an evaluation of ADME-related physicochemical properties. (2022). Scientific Reports, 12(1), 1-13. [Link]

-

Substrate recognition by the multifunctional cytochrome P450 MycG in mycinamicin hydroxylation and epoxidation reactions. (2012). Journal of Biological Chemistry, 287(45), 37995-38004. [Link]

-

Isolation and Structural Elucidation of Secondary Metabolites from New Zealand Marine Sponge Aaptos confertus. (2021). Master's thesis, Victoria University of Wellington. [Link]

-

C–H hydroxylation and C=C epoxidation reaction catalyzed by fungal P450 monooxygenase encoded by TRI4 and TRI22 genes of Trichoderma spp. during trichodermin/harzianum A biosynthetic pathway. (2021). Fungal Biology, 125(1), 1-12. [Link]

-

Cytochrome P450 enzymes in fungal natural product biosynthesis. (2021). Natural Product Reports, 38(6), 1072-1099. [Link]

-

(PDF) Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. (2024). STAR Protocols, 5(3), 102534. [Link]

-

Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase. (2011). Enzyme and Microbial Technology, 49(6-7), 555-559. [Link]

-

Cytochrome P450 enzymes in fungal natural product biosynthesis. (2021). Natural Product Reports, 38(6), 1072-1099. [Link]

-

Response to enantiomers of (Z3Z9)-6,7-epoxy-octadecadiene, sex pheromone component of Ectropis obliqua Prout (Lepidoptera: Geometridae). (2019). Florida Entomologist, 102(1), 1-7. [Link]

-

HPLC procedures antifungal drugs with chiral columns. (2010). Current Pharmaceutical Analysis, 6(3), 166-185. [Link]

-

Chiral HPLC resolution of monoepoxides derived from 6,9-dienes and its application to stereochemistry assignment of fruit-piercing noctuid pheromone. (1999). Biomedical Chromatography, 13(6), 410-417. [Link]

-

Chiral HPLC of Antifungal Compounds. (n.d.). Phenomenex. [Link]

-

Bisabolene epoxides in sex pheromone in Nezara viridula (L.) (Heteroptera: Pentatomidae): role of cis isomer and relation to population origin. (1996). Journal of Chemical Ecology, 22(1), 41-55. [Link]

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). Molecules, 29(6), 1361. [Link]

-

The chemical diversity of midge pheromones. (2009). PhD thesis, University of Greenwich. [Link]

-

Absolute Stereochemistry and Cytotoxic Effects of Vismione E from Marine Sponge-Derived Fungus Aspergillus sp. 1901NT-1.2.2. (2022). Marine Drugs, 20(3), 193. [Link]

-

HPLC with polysaccharide chiral stationary phase in polar-organic phase mode: application to the asymmetric epoxidation of allylic alcohols. (2009). Journal of Separation Science, 32(18), 3217-3225. [Link]

-

Chiral HPLC Column. (n.d.). Phenomenex. [Link]

-

Methodology in structural determination and synthesis of insect pheromone. (2000). Journal of the Chinese Chemical Society, 47(3), 441-452. [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

-

Exploring Antibacterial Properties of Marine Sponge-Derived Natural Compounds: A Systematic Review. (2023). Antibiotics, 12(11), 1632. [Link]

-

Biological and Chemical Diversity of Marine Sponge-Derived Microorganisms over the Last Two Decades from 1998 to 2017. (2018). Marine Drugs, 16(8), 276. [Link]

-

In Silico Evaluation of Antifungal Compounds from Marine Sponges against COVID-19-Associated Mucormycosis. (2022). Journal of Fungi, 8(3), 309. [Link]

-

Identification and Antimicrobial Potential of Marine Sponges (Carteriospongia foliascens, Callyspongia fallax, and Paratetilla arcifera) from Kenyan Marine Waters. (2023). Journal of Marine Science and Engineering, 11(7), 1391. [Link]

Sources

- 1. Cytochrome P450 enzymes in fungal natural product biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. Substrate Recognition by the Multifunctional Cytochrome P450 MycG in Mycinamicin Hydroxylation and Epoxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric Synthesis of Three Alkenyl Epoxides: Crafting the Sex Pheromones of the Elm Spanworm and the Painted Apple Moth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral HPLC resolution of monoepoxides derived from 6,9-dienes and its application to stereochemistry assignment of fruit-piercing noctuid pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bioactive compounds from marine actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic compounds from marine actinomycetes: Sources, Structures and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC with polysaccharide chiral stationary phase in polar-organic phase mode: application to the asymmetric epoxidation of allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 17. Identification and characterization of epoxide hydrolase activity of polycyclic aromatic hydrocarbon-degrading bacteria for biocatalytic resolution of racemic styrene oxide and styrene oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (R)-(+)-1,2-Epoxydodecane for Advanced Research

This document provides an in-depth technical overview of (R)-(+)-1,2-Epoxydodecane, a chiral epoxide of significant interest to researchers and professionals in drug development and fine chemical synthesis. Its purpose is to consolidate critical data, outline proven methodologies, and explain the scientific rationale behind its synthesis, analysis, and application.

Introduction: The Significance of a Chiral Epoxide

(R)-(+)-1,2-Epoxydodecane is a chiral building block prized for its versatility in asymmetric synthesis.[1][2] As a three-membered cyclic ether, its strained ring structure makes it highly reactive and susceptible to nucleophilic ring-opening reactions.[3] This reactivity, coupled with its defined stereochemistry, allows for the precise introduction of functionality into complex molecules.[4]

In pharmaceutical development, the use of single-enantiomer intermediates like (R)-(+)-1,2-Epoxydodecane is critical. Different enantiomers of a drug can have vastly different biological activities, with one being therapeutic while the other could be inactive or even harmful.[2] Therefore, access to enantiomerically pure building blocks is a cornerstone of modern medicinal chemistry.[5] This guide focuses on the (R)-enantiomer, detailing its properties and the technical considerations for its use in a laboratory setting.

Core Physicochemical & Safety Data

Accurate physical and safety data are paramount for experimental design and safe handling. The properties of (R)-(+)-1,2-Epoxydodecane and its corresponding racemate are summarized below.

Compound Identification

| Identifier | (R)-(+)-1,2-Epoxydodecane | Racemic 1,2-Epoxydodecane |

| CAS Number | 109856-85-1[] | 2855-19-8 |

| Molecular Formula | C₁₂H₂₄O[7] | C₁₂H₂₄O[8] |

| Molecular Weight | 184.32 g/mol | 184.32 g/mol [8] |

| Synonyms | (R)-2-Decyloxirane | 1-Dodecene oxide, Decenoxirane[7] |

Physicochemical Properties

| Property | Value (for Racemic Form) | Source(s) |

| Appearance | Clear, colorless liquid | [7][9] |

| Boiling Point | 124-125 °C @ 15 mmHg | [8][10] |

| Density | 0.844 g/mL at 25 °C | [9][10] |

| Flash Point | 105 °C | [8] |

| Refractive Index | 1.435 - 1.437 | [8] |

| Water Solubility | Not miscible | [7][10] |

| Storage Temperature | 2-8°C | [7][8] |

Safety & Handling Profile